molecular formula C18H16N4O6 B337276 N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B337276
M. Wt: 384.3 g/mol
InChI Key: FCRKIWZLLLKPMQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxine ring, a nitrobenzylidene group, and a hydrazino linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by the reaction with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The hydrazino group can be oxidized to form corresponding azides.

    Substitution: The benzodioxine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitrobenzylamine

Properties

Molecular Formula

C18H16N4O6

Molecular Weight

384.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H16N4O6/c23-17(21-20-10-12-2-1-3-14(8-12)22(25)26)11-19-18(24)13-4-5-15-16(9-13)28-7-6-27-15/h1-5,8-10H,6-7,11H2,(H,19,24)(H,21,23)/b20-10+

InChI Key

FCRKIWZLLLKPMQ-KEBDBYFISA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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